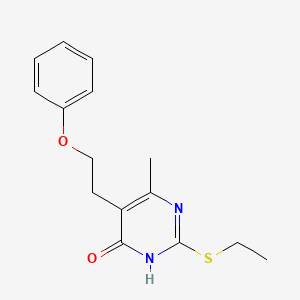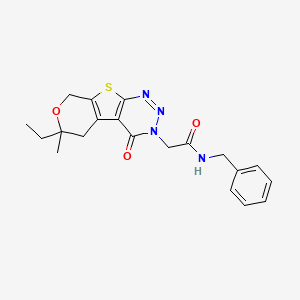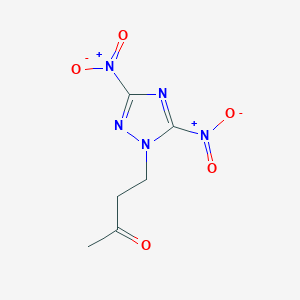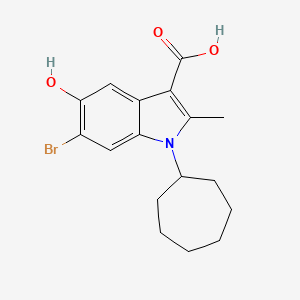![molecular formula C21H29NO2 B11074317 1-[5-(1-Adamantyl)-2-methyl-3-furoyl]piperidine](/img/structure/B11074317.png)
1-[5-(1-Adamantyl)-2-methyl-3-furoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE: is a compound that features a unique structure combining an adamantane moiety with a furan ring and a piperidine group. Adamantane derivatives are known for their rigidity and stability, making them valuable in various chemical and pharmaceutical applications . The incorporation of the furan ring and piperidine group further enhances the compound’s versatility and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the adamantane derivative. The final step involves the addition of the piperidine group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane and furan rings.
Substitution: The piperidine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of carboxylic acids or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and rigidity make it a valuable tool in biological research. It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, derivatives of this compound have shown potential as antiviral and anticancer agents. The adamantane moiety is known for its ability to enhance the lipophilicity and bioavailability of pharmaceutical compounds .
Industry: In industrial applications, 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions . The piperidine group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 1-Adamantyl(piperidino)methanone
- 5-(1-Adamantyl)-4-amino-3-mercapto-1,2,4-triazole
- 1,3-Dehydroadamantane
Uniqueness: 5-(1-ADAMANTYL)-2-METHYL-3-FURYL(PIPERIDINO)METHANONE is unique due to the combination of the adamantane, furan, and piperidine moieties. This combination provides a distinct set of chemical and physical properties that are not found in other similar compounds .
Properties
Molecular Formula |
C21H29NO2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
[5-(1-adamantyl)-2-methylfuran-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H29NO2/c1-14-18(20(23)22-5-3-2-4-6-22)10-19(24-14)21-11-15-7-16(12-21)9-17(8-15)13-21/h10,15-17H,2-9,11-13H2,1H3 |
InChI Key |
GQUYKOLUMLMIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11074244.png)
![5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B11074250.png)
![9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B11074253.png)
![N-cyclohexyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11074258.png)



![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11074280.png)
![2-[(3-ethyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11074284.png)
![4-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]phenol](/img/structure/B11074289.png)
![2-[6-(4-Chlorophenyl)-4-methylcyclohex-3-en-1-yl]-1,3,4-oxadiazole](/img/structure/B11074294.png)
![2-[(4-methylphenyl)carbonyl]-N-(3-oxo-1,3-diphenylpropyl)hydrazinecarbothioamide](/img/structure/B11074305.png)
![6-(4-ethylphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11074316.png)
